molecular formula C14H14ClNO B1419202 2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride CAS No. 200417-36-3

2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride

Cat. No.: B1419202
CAS No.: 200417-36-3
M. Wt: 247.72 g/mol
InChI Key: GIUTYJYWCHCUQA-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride (CAS 1083-25-6) is a high-purity organic compound featuring a pyridine ring linked to a phenylethanone group via an ethylene bridge. The molecular formula is C14H13NO for the free base . This compound is structurally characterized by an electron-deficient pyridine ring, a feature common in many bioactive molecules, which influences its physicochemical properties and interaction with biological targets . The ketone and aromatic pyridine moieties make it a valuable synthetic intermediate, particularly in developing more complex molecules for pharmaceutical research. Its structural framework is analogous to key intermediates used in synthesizing COX-2 inhibitors and other active compounds, highlighting its role in medicinal chemistry . As a pyridine derivative, it serves as a crucial scaffold in drug discovery, useful for probing biological mechanisms and structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

2-(6-methylpyridin-2-yl)-1-phenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO.ClH/c1-11-6-5-9-13(15-11)10-14(16)12-7-3-2-4-8-12;/h2-9H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUTYJYWCHCUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridine Intermediate

Hydration of 5-ethynyl-2-methylpyridine is a common route to generate the 6-methylpyridin-2-yl core:

Step Reagents & Conditions Description Reference
1 Sulfuric acid and toluene, 50-80°C Hydration of 5-ethynyl-2-methylpyridine
2 Extraction with ethyl acetate Isolation of 6-methylpyridin-2-yl derivative

This process yields the pyridine core with high efficiency (>90% molar yield).

Formation of the Phenylacetonitrile Derivative

Reaction of 4-bromophenyl methyl sulfone with palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig coupling) enables attachment of the phenyl group:

Step Reagents & Conditions Description Reference
1 Pd2(dba)3, Xantphos, t-BuONa, toluene, reflux Palladium-catalyzed coupling of sulfone with pyridine derivative
2 Acid neutralization Conversion to the final phenylacetonitrile intermediate

This coupling is conducted at approximately 60°C, with reaction times around 16-27 hours, yielding the intermediate with high purity.

Conversion to the Ketone

Hydrolysis and decarboxylation of the nitrile intermediate produce the ketone:

Step Reagents & Conditions Description Reference
1 Hydrochloric acid or sulfuric acid, elevated temperature Hydrolysis of nitrile to amide, then decarboxylation
2 Isolation of ketone Purification by extraction and crystallization

This step avoids the use of tungsten-based catalysts, reducing impurities.

Sulfonylation and Final Functionalization

The phenyl group is sulfonylated using methylsulfonyl chloride or sulfonyl derivatives :

Step Reagents & Conditions Description Reference
1 Sulfonyl chloride, base (e.g., pyridine) Introduction of sulfonyl group onto phenyl ring
2 Purification Isolation of the sulfonylated intermediate

Final Conversion to Hydrochloride Salt

The free base is converted to the hydrochloride salt via acidification with hydrochloric acid :

Step Reagents & Conditions Description Reference
1 Aqueous HCl, low temperature Protonation of the amine group
2 Crystallization Isolation of the hydrochloride salt

Data Summary and Comparative Analysis

Aspect Method 1 (Patent WO2013065064A1) Method 2 (Patent US20120232281A1) Method 3 (Patent EP2639221B1)
Starting Materials 4-(Methylthio)phenylacetonitrile, 6-methylnicotinic ester 4-bromophenyl methyl sulfone, 3-acetyl-6-methylpyridine 5-ethynyl-2-methylpyridine, sulfonyl derivatives
Key Reactions Condensation, hydrolysis, decarboxylation, oxidation Palladium-catalyzed coupling, hydrolysis, sulfonylation Hydration, coupling, sulfonylation
Catalysts Alkali metal alkoxide, tungsten-based oxidants Palladium, phosphine ligands No tungsten, environmentally friendly catalysts
Notable Features Use of acetic acid/HCl, tungsten impurities Avoids tungsten, uses market-available intermediates Avoids tungsten, uses sulfonate intermediates
Yield Approximately 70-89% Up to 83% Not specified, high-yielding

Notes on Industrial Scale and Environmental Considerations

  • The avoidance of tungsten catalysts reduces environmental burden and simplifies purification.
  • Use of market-available intermediates (e.g., sulfonates) streamlines synthesis.
  • One-pot reactions are feasible, reducing steps and waste.
  • The process emphasizes safety , notably avoiding explosive oxidants like organic peroxides.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural Comparisons

The compound’s core structure shares similarities with several classes of molecules:

Compound Core Structure Key Substituents Reference
2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride Phenyl-ethanone-pyridine 6-Methylpyridin-2-yl -
Lobeline hydrochloride (e.g., cis-LTS, cis-LCBS) Piperidine-ethanone-phenyl Sulfonyloxy groups (e.g., p-toluenesulfonyl, p-chloro-benzenesulfonyl)
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)-1-phenylethanone (Compound 25) Phenyl-ethanone-piperazine-pyrimidine Pyrimidin-2-yl
2-(4-Chlorophenylsulfonyl)-1-phenylethanone Phenyl-ethanone-sulfonyl 4-Chlorophenylsulfonyl
Arylpiperazine derivatives (e.g., Compound 18, 19) Phenyl-ethanone-piperazine 3-(Trifluoromethyl)phenyl, 2,3-dimethylphenyl

Key Observations :

  • The 6-methylpyridine group in the target compound contrasts with Lobeline’s piperidine ring and sulfonyloxy substituents, which are critical for nicotinic acetylcholine receptor (nAChR) binding .
Pharmacological and Biochemical Activity
2.3.1. Receptor Binding and Neuroprotection
  • Lobeline analogs : Exhibit high affinity for nAChRs (e.g., cis-LBS, cis-LTHS inhibit [³H]nicotine binding with IC₅₀ values <10 µM) .
  • Arylpiperazines : Demonstrate potent analgesic activity (e.g., Compound 18: >70% inhibition in writhing tests; 116% latency increase in hot-plate tests) .
  • Computational docking: Lobelia derivatives (e.g., 2-[(2R,6S)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone) show strong binding to acetylcholinesterase (AChE) and monoamine oxidase B (MAOB) (docking scores: -11.12 to -11.91 kcal/mol) .

However, the absence of a hydroxyl or sulfonyl group might reduce nAChR affinity relative to Lobeline analogs.

Structure-Activity Relationship (SAR) Insights
  • Electron-withdrawing groups (e.g., sulfonyloxy in Lobeline esters) increase receptor binding but reduce solubility .
  • Aromatic substituents (e.g., pyrimidine in Compound 25) enhance π-π stacking with receptor pockets, improving analgesic efficacy .
  • Methyl groups (e.g., 6-methylpyridine) may stabilize hydrophobic interactions but could sterically hinder binding to narrow active sites.

Biological Activity

2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride, also known by its CAS number 200417-36-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may influence various biochemical pathways by binding to enzymes and receptors, thus altering their activity. For instance, it has been noted to interact with cyclooxygenase enzymes, particularly COX-2, which is involved in inflammatory processes .

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain .
  • Receptor Interaction : It may also bind to specific receptors that modulate cellular signaling pathways, impacting processes such as apoptosis and cell proliferation .

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

1. Anticancer Properties

Several studies have indicated that this compound possesses anticancer properties. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cell Line IC50 (μM) Effect
HeLa0.046 ± 0.002Apoptosis induction
HEPG20.057 ± 0.002Cell proliferation inhibition

These findings suggest that the compound can selectively target cancer cells while sparing normal cells .

2. Anti-inflammatory Activity

The inhibition of COX-2 by this compound suggests its potential use as an anti-inflammatory agent. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells .

3. Neuroprotective Effects

Emerging evidence points towards neuroprotective effects, particularly in models of neurodegenerative diseases. The compound has been observed to enhance neuronal survival under oxidative stress conditions .

Case Studies

Recent studies highlight the pharmacological potential of this compound:

  • Study on Anticancer Activity : A study evaluated the compound's effects on liver cancer cell lines and reported significant reductions in cell viability at low concentrations (IC50 values ranging from 0.046 to 0.057 μM) .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, supporting its role as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride?

The synthesis typically involves a multi-step approach, starting with the formation of the ketone core. A general procedure includes:

  • Step 1 : Condensation of 6-methylpyridine-2-carbaldehyde with acetophenone derivatives under basic conditions to form the α,β-unsaturated ketone intermediate.
  • Step 2 : Selective reduction of the ketone using catalysts like sodium borohydride or enantioselective agents (e.g., spiroborate esters) to achieve chiral intermediates .
  • Step 3 : Hydrochloride salt formation via reaction with HCl in anhydrous solvents (e.g., THF or diethyl ether), followed by recrystallization for purification .

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on:

  • X-ray crystallography : Resolve the absolute stereochemistry and lattice parameters (e.g., using SHELX software for refinement) .
  • NMR spectroscopy : 1^1H and 13^13C NMR data verify the pyridyl and phenyl substituents, with characteristic shifts for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.2–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 286.1443) and fragmentation patterns .

Q. What are the solubility properties of this compound in common laboratory solvents?

The hydrochloride salt exhibits:

  • High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ionic interactions.
  • Moderate solubility in methanol or ethanol, but poor solubility in non-polar solvents (e.g., hexane).
  • Temperature-dependent solubility in water (~50 mg/mL at 25°C), which is critical for in vitro assays .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for chiral purity?

Enantioselective reduction of the ketone precursor is achieved using chiral catalysts:

  • Spiroborate esters : Catalyze asymmetric reductions with >95% enantiomeric excess (ee) under mild conditions (e.g., 10 mol% catalyst in THF at 0°C) .
  • Chiral HPLC : Post-synthesis analysis with a Chiralpak® column (e.g., AD-H) validates enantiopurity. Mobile phases like hexane/isopropanol (90:10) resolve enantiomers .

Q. What pharmacological targets are associated with this compound, and how are binding assays designed?

The compound is structurally analogous to lobeline derivatives, suggesting activity at neuronal nicotinic acetylcholine receptors (nAChRs) :

  • Radioligand binding assays : Compete with 3^3H-nicotine or 3^3H-methyllycaconitine (MLA) using rat brain membrane homogenates. Incubate at 25°C for 60 min, followed by filtration to quantify bound radioactivity .
  • Functional assays : Electrophysiological recordings in Xenopus oocytes expressing α4β2 or α7 nAChR subtypes assess agonist/antagonist effects .

Q. How can analytical methods resolve discrepancies in crystallographic vs. spectroscopic data?

Contradictions may arise from polymorphism or solvent-dependent conformers:

  • Variable-temperature XRD : Identifies thermally induced phase transitions.
  • DFT calculations : Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian09) to validate conformational preferences .

Q. What strategies mitigate hydrolysis or degradation during storage?

  • Lyophilization : Store the hydrochloride salt as a lyophilized powder under argon at -20°C to prevent hygroscopic degradation.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to aqueous solutions to inhibit radical-mediated decomposition .

Methodological Challenges

Q. How are synthetic yields improved for large-scale production?

  • Flow chemistry : Continuous processing reduces side reactions (e.g., diketone formation) by controlling residence time and temperature .
  • Microwave-assisted synthesis : Accelerates condensation steps (e.g., 30 min at 120°C vs. 12 hours conventionally) .

Q. What advanced techniques characterize its interaction with biological membranes?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized nAChR subunits.
  • Molecular dynamics simulations : Predict membrane permeability using coarse-grained models (e.g., Martini force field) .

Safety and Handling

  • Toxicity : LD50_{50} values (e.g., 55.3 mg/kg in mice, intraperitoneal) indicate moderate toxicity; use PPE (gloves, goggles) during handling .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride
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2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride

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